3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID is a compound with significant applications in various fields such as chemistry, biology, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID involves several steps. One common method includes the reaction of a suitable precursor with N-methylmethanesulfonamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID include:
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID: A closely related compound with similar properties and applications.
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID: Another similar compound used in various scientific and industrial applications.
Uniqueness
What sets 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID apart is its unique structure, which imparts specific chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C6H14NO6PS |
---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
3-[hydroxy-[[methyl(methylsulfonyl)amino]methyl]phosphoryl]propanoic acid |
InChI |
InChI=1S/C6H14NO6PS/c1-7(15(2,12)13)5-14(10,11)4-3-6(8)9/h3-5H2,1-2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
UAWXXHFKVIMFBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CP(=O)(CCC(=O)O)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.